Physicochemical Properties and Synthetic Utility of N-(2-Amino-4-bromophenyl)methanesulfonamide (CAS 156522-16-6)
Physicochemical Properties and Synthetic Utility of N-(2-Amino-4-bromophenyl)methanesulfonamide (CAS 156522-16-6)
Executive Summary
In the landscape of modern drug discovery and complex molecule synthesis, bifunctional building blocks are critical for accelerating structure-activity relationship (SAR) campaigns. N-(2-Amino-4-bromophenyl)methanesulfonamide (CAS 156522-16-6) is a highly versatile, amphoteric intermediate characterized by an orthogonal reactivity profile. It features a highly activated C4-bromide for transition-metal-catalyzed cross-couplings, paired with an ortho-amino methanesulfonamide motif primed for heterocyclic annulation.
This whitepaper provides an in-depth technical analysis of CAS 156522-16-6, detailing its physicochemical properties, structural causality, and self-validating experimental protocols. It is designed to serve as a definitive guide for medicinal chemists and process development scientists utilizing this scaffold for the synthesis of kinase inhibitors, PARP inhibitors, and novel benzothiadiazine/benzimidazole pharmacophores.
Physicochemical Profiling & Molecular Architecture
The utility of N-(2-amino-4-bromophenyl)methanesulfonamide is fundamentally dictated by its electronic distribution and amphoteric nature. The molecule contains two distinct nitrogen centers: a primary aniline and a secondary methanesulfonamide.
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Aniline Motif ( pKa≈4.2 ): Weakly basic. At physiological or neutral pH, this group remains unprotonated, acting as a potent nucleophile.
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Sulfonamide Motif ( pKa≈8.5 ): Weakly acidic due to the strong electron-withdrawing nature of the sulfonyl group. In strongly basic environments ( pH>10 ), it deprotonates to form a water-soluble anion.
This dual pKa profile allows for highly efficient acid-base extraction during purification. The compound remains in the organic phase at neutral pH but can be selectively partitioned into aqueous acid (as the anilinium cation) or aqueous base (as the sulfonamide anion).
Quantitative Physicochemical Data
The following table summarizes the core physicochemical parameters critical for formulation, reaction design, and analytical tracking [1].
| Property | Value | Structural Implication |
| Chemical Name | N-(2-Amino-4-bromophenyl)methanesulfonamide | Core IUPAC nomenclature |
| CAS Registry Number | 156522-16-6 | Unique identifier |
| Molecular Formula | C7H9BrN2O2S | Defines exact mass |
| Molecular Weight | 265.13 g/mol | Stoichiometric calculations |
| Exact Mass | 263.9568 Da | Crucial for High-Resolution MS |
| Predicted LogP | 1.8 – 2.2 | Moderate lipophilicity; guides solvent choice |
| Topological Polar Surface Area | ≈72.2A˚2 | Good membrane permeability profile |
| Hydrogen Bond Donors / Acceptors | 2 / 3 | High potential for kinase hinge-binding |
| Solubility Profile | Soluble in DMSO, DMF, MeCN | Requires polar aprotic solvents for stock solutions |
Core Reactivity & Synthetic Utility
The strategic value of CAS 156522-16-6 lies in its divergent synthetic pathways . The molecule can be functionalized via two primary vectors without requiring complex protecting-group manipulations.
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C-Br Activation (Cross-Coupling): The bromine atom at the 4-position is electronically activated by the electron-donating primary amine, making it an excellent substrate for Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings [2].
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N-C-N Annulation (Heterocycle Synthesis): The ortho-diamine equivalent is a classic precursor for the construction of 1-mesyl-1H-benzimidazoles, quinoxalines, and 1,2,4-benzothiadiazine 1,1-dioxides [3].
Caption: Divergent synthetic pathways of CAS 156522-16-6 via cross-coupling and annulation.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly stated to empower chemists to troubleshoot and optimize.
Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling
Objective: Arylate the C4 position while preserving the sensitive ortho-amino sulfonamide motif.
Causality & Design: Bromoanilines are prone to competing Buchwald-Hartwig amination if strong bases (e.g., NaOtBu ) are utilized. Furthermore, the methanesulfonamide proton ( pKa≈8.5 ) can be deprotonated by strong alkalis, forming an insoluble salt that sequesters the starting material and poisons the catalytic cycle. Therefore, a mild base ( K3PO4 ) in a biphasic solvent system (1,4-Dioxane/ H2O ) is selected [2]. Pd(dppf)Cl2 is chosen as the pre-catalyst because its large bite angle facilitates rapid reductive elimination, kinetically favoring the Suzuki cycle over competing C-N bond formation.
Step-by-Step Methodology:
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Preparation: Charge an oven-dried Schlenk flask with CAS 156522-16-6 (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K3PO4 (2.0 equiv).
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Solvation: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v) to achieve a 0.2 M concentration.
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Self-Validation Check: Ensure complete dissolution before catalyst addition to prevent localized concentration gradients that promote homocoupling.
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Catalysis: Add Pd(dppf)Cl2 (5 mol%) under a positive stream of argon.
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Execution: Heat the reaction mixture to 80 °C for 4–6 hours.
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In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass ( [M+H]+=265/267 Da) is fully consumed and replaced by the target mass ( [M+H]+=265−79+Aryl Mass ).
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Isolation: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4 , and purify via silica gel chromatography.
Protocol 2: Oxidative Annulation to 1-Mesyl-1H-benzimidazoles
Objective: Construct a benzimidazole core exploiting the ortho-amino sulfonamide moiety.
Causality & Design: The primary aniline is highly nucleophilic, rapidly forming a Schiff base with aldehydes. The sulfonamide nitrogen is a weak nucleophile but serves as an excellent intramolecular cyclization partner under oxidative conditions. Using sodium metabisulfite ( Na2S2O5 ) acts as both a mild oxidant and an aldehyde-activating agent (via bisulfite adduct formation), driving the cyclization and subsequent aromatization without cleaving the mesyl group [3].
Step-by-Step Methodology:
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Preparation: Dissolve CAS 156522-16-6 (1.0 equiv) and an aryl aldehyde (1.1 equiv) in anhydrous DMF (0.3 M).
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Activation: Add Na2S2O5 (1.5 equiv) in one portion.
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Execution: Heat the mixture to 100 °C for 12 hours under an ambient atmosphere.
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In-Process Control (IPC): Spot the reaction on a TLC plate (Hexanes/EtOAc 1:1).
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Self-Validation Check: The product will appear as a highly fluorescent new spot under 254 nm UV light, indicative of the newly formed, extended conjugated benzimidazole system.
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Isolation: Quench the hot reaction mixture by pouring it into crushed ice. The 1-mesyl-2-aryl-1H-benzimidazole will precipitate. Filter, wash with cold water, and recrystallize from ethanol.
Analytical Characterization Workflows
To guarantee the trustworthiness of the synthesized derivatives, rigorous analytical workflows must be employed.
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HPLC-UV/MS: Due to the polar nature of the sulfonamide, standard Reverse-Phase HPLC (C18 column) using a gradient of Water/Acetonitrile with 0.1% Formic Acid is recommended. The presence of the bromine atom in the starting material will yield a distinct 1:1 isotopic doublet pattern ( M and M+2 ) in the mass spectrum, which serves as a diagnostic marker. Disappearance of this doublet confirms successful cross-coupling.
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NMR Spectroscopy ( 1H and 13C ): In 1H NMR (DMSO- d6 ), the methanesulfonamide methyl group appears as a sharp singlet integrating to 3H around δ 2.9–3.1 ppm. The primary aniline protons typically appear as a broad singlet integrating to 2H near δ 5.0–5.5 ppm, which will exchange and disappear upon the addition of D2O .
References
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Title: Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure Source: Organic Process Research & Development - ACS Publications URL: [Link]
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Title: One-Pot, Telescopic Approach for the Chemoselective Synthesis of Substituted Benzo[e]pyrido/pyrazino/pyridazino[1,2-b][1,2,4]thiadiazine dioxides and Their Significance in Biological Systems Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
